Myelostimulatory Class-Level Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-diones in Cyclophosphamide-Induced Myelodepression
While no data exists for the exact target compound, the 1,3,8-triazaspiro[4.5]decane-2,4-dione class has demonstrated significant myelostimulating activity. In a murine model of cyclophosphamide-induced myelodepression, representative derivatives (compounds 8 and 10) increased white blood cell (WBC) counts to (8.7 ± 1.6) × 10⁹/L and (8.2 ± 1.1) × 10⁹/L, respectively, by day 28, exceeding both the placebo control (5.5 ± 0.9) × 10⁹/L and the reference drug methyluracil (6.2 ± 0.9) × 10⁹/L [1]. This provides a quantitative baseline for class-level efficacy.
| Evidence Dimension | Peripheral White Blood Cell Count Recovery (Day 28) |
|---|---|
| Target Compound Data | Data not available for the specific target compound |
| Comparator Or Baseline | Compound 8: (8.7 ± 1.6) × 10⁹/L; Compound 10: (8.2 ± 1.1) × 10⁹/L; Placebo: (5.5 ± 0.9) × 10⁹/L; Methyluracil: (6.2 ± 0.9) × 10⁹/L |
| Quantified Difference | Class representatives showed a 1.5- to 1.6-fold increase over placebo and a 1.3- to 1.4-fold increase over the reference drug methyluracil. |
| Conditions | In vivo murine model; cyclophosphamide-induced myelodepressive syndrome; 28-day oral or intraperitoneal administration. |
Why This Matters
Establishes the myelostimulatory potential of the scaffold, indicating that the 4-fluorobenzenesulfonyl substituent on the target compound may offer a differentiation vector for potency or selectivity, pending direct evaluation.
- [1] Valentina Yu et al. Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry, vol. 2018, Article ID 7346835, 2018. View Source
